Benzyl-(4-isopropyl-benzyl)-amine

Catalog No.
S754286
CAS No.
346700-52-5
M.F
C17H21N
M. Wt
239.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-(4-isopropyl-benzyl)-amine

CAS Number

346700-52-5

Product Name

Benzyl-(4-isopropyl-benzyl)-amine

IUPAC Name

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

InChI

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3

InChI Key

WXMQWRUCKUXXPJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2

Benzyl-(4-isopropyl-benzyl)-amine is an organic compound characterized by the molecular formula C17H21NC_{17}H_{21}N and a molecular weight of approximately 253.35 g/mol. It consists of a benzyl group attached to a 4-isopropyl-benzyl moiety through an amine functional group. This compound is categorized as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.

Typical of amines, including:

  • Oxidation: This compound can be oxidized to form imines or nitriles, depending on the reaction conditions .
  • Reduction: It can undergo reduction processes, converting it into different amine derivatives .
  • Acetylation: The compound can also participate in acetylation reactions, where it reacts with acetic anhydride or acetyl chloride in the presence of a base .

The synthesis of Benzyl-(4-isopropyl-benzyl)-amine typically involves catalytic reductive amination processes. This method allows for the formation of the amine from corresponding ketones or aldehydes in the presence of ammonia or primary amines under catalytic conditions .

General Synthesis Procedure:

  • Starting Materials: Benzaldehyde and 4-isopropylbenzaldehyde.
  • Reaction Conditions: Use of a catalyst (e.g., palladium on carbon) and hydrogen gas.
  • Product Isolation: The resultant amine can be purified through recrystallization or chromatography.

Benzyl-(4-isopropyl-benzyl)-amine has several applications:

  • Reagent in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .
  • Ligand in Coordination Chemistry: The compound can act as a ligand in various coordination complexes.
  • Pharmaceutical Research: Due to its structural characteristics, it may be explored for potential therapeutic applications.

Benzyl-(4-isopropyl-benzyl)-amine shares structural similarities with several other compounds, including:

Compound NameStructure CharacteristicsUnique Features
BenzylamineSimple benzene ring attached to an amineBasic structure, widely used in synthesis
4-IsopropylanilineAniline derivative with an isopropyl groupExhibits different reactivity due to amino group
DiphenylamineTwo phenyl groups attached to an amineGreater steric hindrance, different properties
N,N-DimethylbenzylamineBenzene ring with two methyl groups on nitrogenEnhanced lipophilicity compared to Benzyl-(4-isopropyl-benzyl)-amine

Uniqueness

Benzyl-(4-isopropyl-benzyl)-amine is unique due to its combination of both benzene rings and an isopropyl substituent, which can influence its reactivity and biological interactions differently compared to simpler amines or those with more bulky substituents.

This detailed overview highlights the chemical characteristics, reactions, synthesis methods, applications, and comparisons of Benzyl-(4-isopropyl-benzyl)-amine within its chemical class.

XLogP3

3.8

Wikipedia

1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine

Dates

Modify: 2023-08-15

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